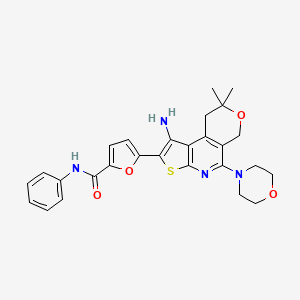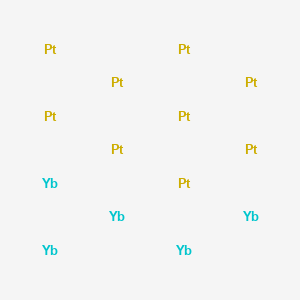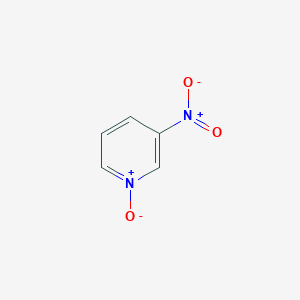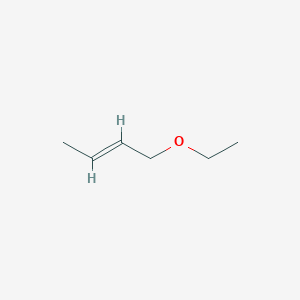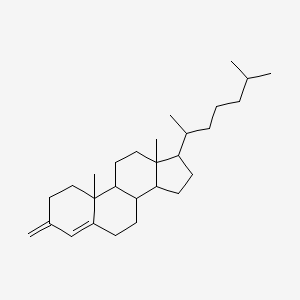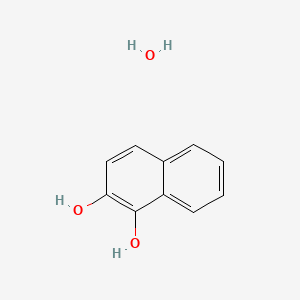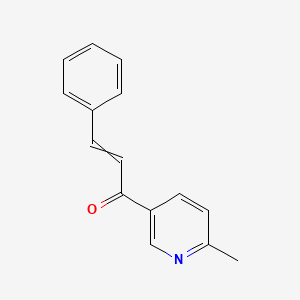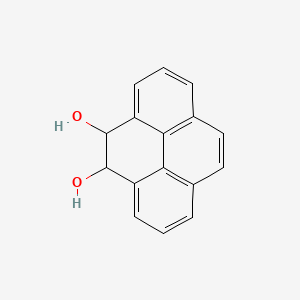
4,5-Dihydro-4,5-pyrenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-4,5-pyrenediol is an organic compound with the molecular formula C16H12O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 4 and 5 positions of the pyrene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,5-pyrenediol typically involves the reduction of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene-4,5-dione in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-4,5-pyrenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-4,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of tetrahydropyrene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Pyrene-4,5-dione.
Reduction: Tetrahydropyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-Dihydro-4,5-pyrenediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its structural similarity to known bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-4,5-pyrenediol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, its polycyclic aromatic structure enables it to intercalate into DNA, which can disrupt replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-4,5-dihydropyrene: Similar in structure but differs in the stereochemistry of the hydroxyl groups.
Pyrene-4,5-dione: An oxidized form of 4,5-Dihydro-4,5-pyrenediol.
Tetrahydropyrene derivatives: Reduced forms of this compound.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
28622-70-0 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H |
Clave InChI |
NIUGQCSXPHANNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


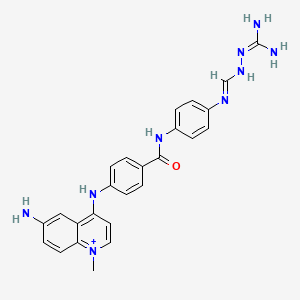
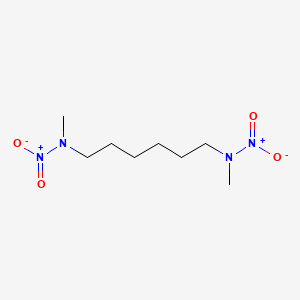
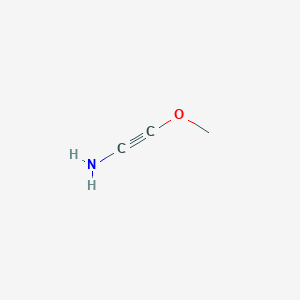
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
